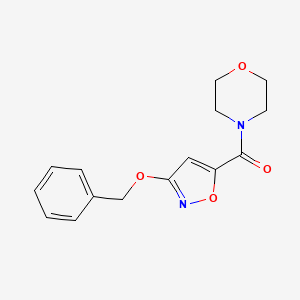

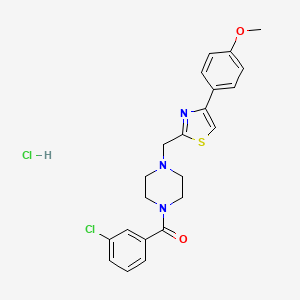

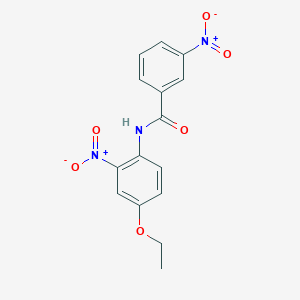

(E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one” is a compound that belongs to the class of chalcone derivatives . Chalcones are known for their wide range of bioactivities, including antibacterial, antiviral, insecticidal, anticancer, antifungal, antiproliferative, and antioxidant properties .

Synthesis Analysis

The synthesis of this compound involves the condensation of 4-hydroxyacetophenone with various substitutions of formaldehyde, 4-chlorobenzaldehyde, 4-methylbenzaldehyde, benzaldehyde, 4-nitrobenzaldehyde, and 2-pyridylaldehyde . The synthesis route is performed in an ice bath under alkali conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, and HRMS . The 1H NMR spectra of this compound appear two distinct absorption peaks at nearly 8.16 and 7.64 ppm, which contribute to the CO–CH and CO–C=CH, respectively .Aplicaciones Científicas De Investigación

The compound you’re referring to is a type of chalcone, a class of organic compounds. Chalcones and their derivatives are known for their diverse range of applications in scientific research. Below are six unique applications, each detailed under its own heading:

Anticancer Activity

Chalcones have been studied for their potential as anticancer agents. They can serve as precursors for the synthesis of molecules with anticancer properties and are involved in the development of new protocols for asymmetric Diels–Alder reactions, reflecting their versatility in cancer research .

Anti-Inflammatory Properties

Some chalcone derivatives have shown effectiveness as inhibitors of inflammatory enzymes such as cyclooxygenase (COX) and lipooxygenase (LOX), as well as interleukins (IL) and prostaglandins, which play a role in the inflammatory process .

Antifungal Activities

Chalcones can exhibit antifungal activities against various fungal species, including Microsporum gypseum. This makes them valuable in the development of new antifungal treatments .

Antitubercular Effects

Research has also explored the use of chalcone derivatives in combating tuberculosis. The synthesis and characterization of chalcones for antitubercular activities is an area of active investigation .

Antiproliferative Activities

Chalcones are being studied for their antiproliferative effects, which could be beneficial in preventing the spread of certain diseases by inhibiting cell growth .

Antimicrobial Activity

The modification of chalcone structures by adding substituent groups can enhance their antimicrobial potency, reduce toxicity, and broaden their pharmacological action. This highlights their potential health benefits, particularly in antimicrobial applications .

Each application mentioned above represents a significant field of research where chalcone derivatives, including the compound you’re interested in, may have impactful uses.

MDPI - Anticancer Activity of Chalcones and Its Derivatives MDPI - Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives Academia.edu - Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives MDPI - Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives

Propiedades

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-pyridin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13-4-2-12(3-5-13)14(17)6-1-11-7-9-15-10-8-11/h1-10,16H/b6-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQUTIKQLLGYQB-LZCJLJQNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2953539.png)

![2-[Butyl(methyl)amino]-5-chloropyrimidine-4-carboxylic acid](/img/structure/B2953543.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2953548.png)

![(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/no-structure.png)

![N-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953559.png)